molecular formula C11H16N2O4 B7858931 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine

Cat. No.: B7858931
M. Wt: 240.26 g/mol
InChI Key: HNQOXEWDGGMRJA-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features both a 2,2-dimethoxyethylamine group, a protected aldehyde equivalent found in other synthetic intermediates , and a 4-nitrobenzyl group, a common moiety in organic synthesis. While specific biological data for this exact molecule is not available, compounds with similar structural features, particularly those incorporating nitroaromatic and ethanamine groups, are frequently investigated as intermediates in the synthesis of more complex molecules, such as Schiff bases for pharmaceutical studies or specialized chemical probes . Researchers may utilize this reagent to explore the development of new compounds for various applications. Handling should follow standard laboratory safety protocols. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Specific chemical and physical property data for this compound is not currently available from the searched sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxy-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-16-11(17-2)8-12-7-9-3-5-10(6-4-9)13(14)15/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOXEWDGGMRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Fundamental Structural Aspects of 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine

Systematic IUPAC Nomenclature and Isomeric Considerations

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-Dimethoxy-N-(4-nitrobenzyl)ethan-1-amine . This name systematically describes the arrangement of atoms within the molecule. The CAS Registry Number for this compound is 1184587-72-1.

From a structural standpoint, 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine does not possess any chiral centers, meaning it does not have stereoisomers in the form of enantiomers or diastereomers. However, the molecule does exhibit constitutional isomerism. For instance, the positions of the substituents on the phenyl ring could be varied, or the arrangement of the atoms in the ethanamine backbone could be altered to produce different constitutional isomers. An example of a constitutional isomer would be 2,2-Dimethoxy-N-(2-nitrobenzyl)ethanamine, where the nitro group is at the ortho position of the benzyl (B1604629) ring instead of the para position.

Table 1: Nomenclature and Identifiers for this compound

Identifier Type Value
IUPAC Name 2,2-Dimethoxy-N-(4-nitrobenzyl)ethan-1-amine
CAS Number 1184587-72-1
Molecular Formula C₁₁H₁₆N₂O₄
Canonical SMILES C1=CC(=CC=C1N+[O-])CNCC(OC)OC
InChI InChI=1S/C11H16N2O4/c1-16-11(17-2)8-12-7-9-3-5-10(6-4-9)13(14)15/h3-6,11-12H,7-8H2,1-2H3
InChIKey HNQOXEWDGGMRJA-UHFFFAOYSA-N

Key Functional Groups and Their Intrinsic Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a secondary amine, an acetal (B89532), and a nitroaromatic moiety.

The secondary amine (-NH-) group is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. It can participate in reactions such as alkylation, acylation, and salt formation with acids. The presence of the electron-withdrawing 4-nitrobenzyl group is expected to decrease the basicity and nucleophilicity of the amine compared to a simple dialkylamine.

The acetal group (-CH(OCH₃)₂) is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions to yield an aldehyde and two molecules of methanol (B129727). wikipedia.org This reactivity makes the acetal group a useful protecting group for aldehydes in organic synthesis. wikipedia.org

The 4-nitrobenzyl group contains a nitro group (-NO₂) attached to a benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. The benzyl C-N bond can potentially be cleaved under hydrogenolysis conditions.

Table 2: Intrinsic Reactivity of Functional Groups

Functional Group Type of Reactivity Potential Reactions
Secondary Amine Nucleophilic, Basic Alkylation, Acylation, Salt Formation
Acetal Electrophilic (upon protonation) Acid-catalyzed hydrolysis to an aldehyde
Nitroaromatic Electron-withdrawing Nucleophilic aromatic substitution, Reduction to an amine

Conformational Analysis and Rotational Isomerism

The three-dimensional structure and flexibility of this compound are governed by the rotation around its single bonds. The molecule possesses several rotatable bonds, leading to a variety of possible conformations.

Significant rotational barriers are expected around the C-N bonds and the C-C bonds of the ethylamine (B1201723) backbone. The rotation around the bond connecting the nitrogen to the benzyl group will be influenced by the steric bulk of the substituents. Studies on related N-benzhydrylformamides have shown that rotational barriers can be determined using techniques like NMR spectroscopy and computational methods. mdpi.com

Furthermore, the rotation around the aryl-NO₂ bond in nitroaromatic compounds is a well-studied phenomenon. chemicalbook.com The barrier to rotation is influenced by the steric and electronic effects of the substituents on the aromatic ring. For the 4-nitrobenzyl group in the target molecule, the para-substitution pattern minimizes steric hindrance compared to ortho-substituted analogues.

Elucidating Chemical Reactivity and Transformation Pathways of 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine

Reactivity Governed by the 2,2-Dimethoxy (Acetal) Group

The 2,2-dimethoxyethyl group, an acetal (B89532), is generally stable under neutral and basic conditions, making it an effective protecting group for the corresponding aldehyde. organic-chemistry.org However, its reactivity becomes apparent under acidic conditions or in the presence of specific reagents.

The most characteristic reaction of the acetal moiety is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound. In the case of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine, acid-catalyzed hydrolysis cleaves the two methoxy (B1213986) groups to yield N-(4-nitrobenzyl)aminoacetaldehyde. This reaction proceeds via protonation of one of the oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol and a proton yields the final aldehyde product. The process is typically carried out in aqueous acid solutions. organic-chemistry.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

Transacetalization is an acid-catalyzed process where the methoxy groups of the acetal are exchanged with another alcohol or diol. This reaction is an equilibrium process, and the outcome can be controlled by using the exchanging alcohol as the solvent or by removing the displaced methanol from the reaction mixture. For instance, reacting this compound with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). Deprotection of acetals is often achieved through transacetalization in an excess of acetone, which acts as both the solvent and the carbonyl acceptor. organic-chemistry.org

Direct nucleophilic attack on the acetal carbon is generally unfavorable due to the presence of two electron-donating alkoxy groups and the lack of a good leaving group. Acetals are stable towards a wide range of nucleophiles, including organometallic reagents (organolithiums, Grignard reagents), enolates, and amines under neutral or basic conditions. organic-chemistry.org For a nucleophilic reaction to occur at this position, the acetal must first be activated. This typically involves the use of a Lewis acid or Brønsted acid to facilitate the departure of an alkoxide group, generating the intermediate oxocarbenium ion mentioned in the hydrolysis mechanism. This electrophilic intermediate can then be trapped by a nucleophile.

Reactivity of the 4-Nitrobenzyl Amine Moiety

The 4-nitrobenzyl amine portion of the molecule contains two reactive sites: the nitro group and the aromatic ring. These sites allow for a range of transformations, particularly reduction and aromatic substitution.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge is achieving this reduction selectively without affecting other functional groups in the molecule, such as the acetal and the benzyl (B1604629) C-N bond. Several methods are available for the chemoselective reduction of nitroarenes. researchgate.netnih.gov These reactions are crucial for converting the title compound into its corresponding 4-aminobenzyl derivative, a valuable synthetic intermediate.

Commonly, this transformation is achieved through catalytic hydrogenation, but other reagent systems offer high selectivity under mild conditions, preserving the acetal and avoiding hydrogenolysis of the benzylic amine. researchgate.net For example, systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce aromatic nitro groups at room temperature. researchgate.net Another approach involves using sodium borohydride (B1222165) in the presence of a transition metal complex, such as Ni(PPh₃)₄, which can effectively reduce the nitro group while being compatible with many other functionalities. jsynthchem.com

Table 1: Reagent Systems for Selective Nitro Group Reduction

Reagent System Conditions Selectivity Notes Reference
Hydrazine glyoxylate / Zn or Mg Room temperature, 2 hrs Reduces nitro group without hydrogenolysis of other reducible groups. researchgate.net
NaBH₄ / Ni(PPh₃)₄ Room temperature, Ethanol Sodium borohydride alone does not reduce nitro groups, but its reactivity is enhanced by the nickel complex. jsynthchem.com
Organosilanes / salim-UiO-CoCl Mild conditions Tolerates a broad scope of functional groups, including aldehydes, ketones, and nitriles. nih.gov

Further functionalization of the benzene (B151609) ring can be achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the ring: the nitro group (-NO₂) and the N-alkylaminomethyl group (-CH₂NHCH₂CH(OCH₃)₂).

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. youtube.com Conversely, the alkyl group (-CH₂R) is a weak activating group and an ortho-, para-director. wikipedia.org In this specific molecule, the strong deactivating and meta-directing effect of the nitro group dominates the reactivity of the ring. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be significantly slower than on benzene itself and would primarily occur at the positions meta to the nitro group (i.e., ortho to the alkylaminomethyl substituent). scranton.edumasterorganicchemistry.com

Directing Effects on the Aromatic Ring:

-NO₂ group (meta-director): Directs incoming electrophiles to positions 3 and 5.

-CH₂R group (ortho-, para-director): Directs incoming electrophiles to positions 2, 4, and 6.

Combined Effect: The powerful deactivating nitro group controls the regioselectivity, making positions 3 and 5 the most likely sites for substitution, although the reaction would be sluggish.

N-Functionalization and Amide/Urea (B33335) Formation

The secondary amine in this compound serves as a prime site for N-functionalization, readily participating in reactions to form amides and ureas. These transformations are fundamental in modifying the compound's properties and for its use as a building block in more complex structures.

Amide Formation: The nucleophilic secondary amine can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride would proceed to yield the corresponding N-acyl derivative. While specific studies on this compound are not prevalent, the reactivity is analogous to the acylation of similar aminoacetaldehyde dimethyl acetals. researchgate.net

Urea Formation: The formation of urea derivatives from this compound can be achieved through several synthetic routes. A common method involves the reaction with an isocyanate, where the amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov Another versatile approach is the reaction with a carbamate (B1207046), such as 4-nitrophenyl-N-benzylcarbamate, which upon reaction with the amine and subsequent deprotection, yields the monosubstituted urea. bioorganic-chemistry.com

Table 1: Representative N-Functionalization Reactions

Reaction Type Reagent Product Type General Conditions
Amide Formation Acyl Chloride N-Acyl-2,2-dimethoxy-N-(4-nitrobenzyl)ethanamine Inert solvent, base (e.g., triethylamine)
Urea Formation Isocyanate N,N-Disubstituted Urea Inert solvent
Urea Formation N,N'-Carbonyldiimidazole (CDI) N,N-Disubstituted Urea Inert solvent

Intramolecular Cyclization and Ring-Forming Reactions

A significant aspect of the reactivity of this compound lies in its potential to undergo intramolecular cyclization, leading to the formation of heterocyclic ring systems. A key transformation in this regard is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For this compound, this pathway first requires the reduction of the nitro group to a primary amine, yielding N-(4-aminobenzyl)-2,2-dimethoxyethanamine. This intermediate is a substituted β-phenylethylamine. The acetal can then be hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can subsequently react with the newly formed aniline (B41778) in an intramolecular fashion. The resulting iminium ion is then attacked by the electron-rich aromatic ring to form a new six-membered ring, yielding a tetrahydroisoquinoline derivative. The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.orgnrochemistry.com The use of N-acyliminium ions can also facilitate this cyclization under milder conditions. wikipedia.org

Table 2: Plausible Intramolecular Cyclization Pathway

Step Transformation Intermediate/Product Key Reagents/Conditions
1 Nitro Group Reduction N-(4-aminobenzyl)-2,2-dimethoxyethanamine Reducing agent (e.g., H₂, Pd/C)
2 Acetal Hydrolysis and Cyclization (Pictet-Spengler) Tetrahydroisoquinoline derivative Acid catalyst (e.g., HCl, TFA)

Transition Metal-Mediated Transformations

The structural elements of this compound, namely the N-benzyl group and the nitroarene moiety, are amenable to a range of transition metal-mediated transformations. These reactions offer powerful tools for further functionalization and deprotection.

Catalytic Debenzylation: The N-benzyl group can be cleaved through catalytic hydrogenation. mdma.chduke.edu This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, provides a milder alternative to high-pressure hydrogenation. mdma.chduke.edu This deprotection strategy would yield the corresponding secondary amine, 2,2-dimethoxy-N-ethanamine, liberating the benzyl group.

Cross-Coupling Reactions: The nitroarene functionality can participate in transition metal-catalyzed cross-coupling reactions. The nitro group can act as a leaving group in reactions analogous to the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed where the C-NO2 bond undergoes oxidative addition to the metal center, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. nih.govresearchgate.net This allows for the substitution of the nitro group with various aryl, heteroaryl, or amino groups, significantly diversifying the molecular structure.

Table 3: Potential Transition Metal-Mediated Transformations

Reaction Type Substrate Moiety Catalyst/Reagents Product Type
Catalytic Debenzylation N-Benzyl group Pd/C, H₂ or Ammonium Formate Secondary Amine
Buchwald-Hartwig Amination Nitroarene Pd catalyst, ligand, base, amine Di- or Triarylamine
Suzuki-Miyaura Coupling Nitroarene Pd catalyst, ligand, base, boronic acid Biaryl compound

Mechanistic Investigations of Chemical Reactions Involving 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine

Kinetic Analysis and Rate-Determining Steps

The hydrolysis of the acetal (B89532) group, for instance, is a common reaction for this type of compound and is typically acid-catalyzed. A plausible mechanism involves the initial protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion intermediate. The subsequent attack of water on this intermediate, followed by deprotonation, yields the final aldehyde product.

A kinetic study of this hydrolysis would likely reveal a rate law that is first order in both the acetal and the acid catalyst. The rate-determining step would be the formation of the oxocarbenium ion, as it involves the cleavage of a carbon-oxygen bond, which is generally the highest energy barrier in the process. researchgate.net

Table 1: Hypothetical Rate Data for the Acid-Catalyzed Hydrolysis of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine

Experiment[Acetal] (M)[H⁺] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

This is a hypothetical data table to illustrate expected kinetic behavior.

Another potential reaction is the photochemical cleavage of the N-(4-nitrobenzyl) group. The rate of this photoreaction would depend on the intensity and wavelength of the light used. The rate-determining step in such a process is often the initial photoinduced hydrogen atom transfer from the benzylic position to the nitro group. cdnsciencepub.com

Identification and Characterization of Reactive Intermediates

The identification and characterization of transient reactive intermediates are crucial for confirming a proposed reaction mechanism. In reactions of this compound, several types of intermediates could be formed.

During the hydrolysis of the acetal, the key intermediate is the oxocarbenium ion . This species is highly electrophilic and its formation is often the rate-determining step. Spectroscopic techniques such as NMR could potentially be used to observe this intermediate under stable, low-temperature conditions.

In photochemical reactions of the nitrobenzyl group, an initial excitation of the nitroaromatic chromophore can lead to an intramolecular hydrogen atom transfer, generating a transient aci-nitro intermediate and a diradical species. nih.gov These intermediates are typically short-lived and are often studied using fast spectroscopic techniques like flash photolysis. The aci-nitro intermediate can then undergo further rearrangement to yield a nitrosobenzaldehyde and release the protected amine.

Table 2: Potential Reactive Intermediates and Their Characterization Methods

Reaction TypeIntermediatePotential Characterization Method
Acetal HydrolysisOxocarbenium IonLow-Temperature NMR Spectroscopy
Photochemical CleavageAci-nitro IntermediateTransient Absorption Spectroscopy
Photochemical CleavageDiradical SpeciesTime-Resolved EPR Spectroscopy

Influence of Reaction Medium and Catalysis on Mechanism

The reaction medium can significantly influence the mechanism and rate of a reaction. For the hydrolysis of the acetal in this compound, the polarity of the solvent would play a key role. Polar protic solvents, such as water or alcohols, can stabilize the charged transition state leading to the oxocarbenium ion, thereby accelerating the reaction.

The presence of a catalyst is also a critical factor. As mentioned, the hydrolysis of the acetal is typically catalyzed by acids. The acid facilitates the departure of the leaving group (methanol) by protonating it. Lewis acids could also be employed to catalyze this transformation. nih.gov

For the photochemical cleavage of the nitrobenzyl group, the solvent can also have a profound effect. The efficiency of the photoreaction of some nitrobenzyl compounds has been shown to be dependent on the presence of water, suggesting that water may play a role in the proton transfer steps of the mechanism. cdnsciencepub.com The pH of the solution can also influence the reaction, with some nitrobenzyl photolyses being catalyzed by hydroxide (B78521) ions. cdnsciencepub.com

Stereoelectronic Effects and Regioselectivity

Stereoelectronic effects , which refer to the influence of the spatial arrangement of electrons on the outcome of a reaction, are particularly relevant to the chemistry of the acetal group. The hydrolysis of acetals is subject to well-established stereoelectronic principles. For the cleavage of the C-O bond to occur, the lone pair of electrons on the adjacent oxygen atom must be anti-periplanar to the breaking bond. This orbital alignment facilitates the formation of the π-bond in the resulting oxocarbenium ion. researchgate.netrsc.orgnih.gov In a flexible acyclic system like this compound, the molecule can readily adopt the necessary conformation for this effect to operate.

Regioselectivity refers to the preference of a reaction to occur at one position over another. numberanalytics.comwikipedia.orgucla.edu In the context of this compound, regioselectivity could be a factor in reactions involving the aromatic ring. For example, electrophilic aromatic substitution on the 4-nitrobenzyl group would be directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the benzylamine (B48309) substituent is an activating group and an ortho-, para-director. The interplay of these two groups would determine the position of any further substitution.

Furthermore, in the context of neighboring group participation, the amine functionality could potentially influence the reactivity at the acetal carbon. If the amine nitrogen attacks the electrophilic carbon of the oxocarbenium ion intermediate, it could form a cyclic aziridinium-like intermediate, which would then be opened by a nucleophile. This would represent a regioselective intramolecular reaction.

Computational and Theoretical Chemistry Studies on 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons.

Detailed research findings from computational studies on analogous nitroaromatic and amine compounds suggest that the electronic properties of this compound are significantly influenced by its constituent functional groups. The strong electron-withdrawing nature of the nitro group (-NO2) on the benzene (B151609) ring profoundly affects the electron density distribution across the entire molecule. nih.gov This effect, combined with the electron-donating character of the amine and methoxy (B1213986) groups, creates a molecule with distinct electronic regions.

Calculations for similar structures are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov The key energetic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack or reduction. acs.orgmdpi.com

The calculated Mulliken atomic charges reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. The carbon atom attached to the nitro group and the nitrogen atom of the nitro group are expected to carry significant positive charges, while the oxygen atoms of the nitro and methoxy groups will be negatively charged. acs.org

Table 1: Representative Theoretical Electronic Properties

Parameter Predicted Value/Characteristic
HOMO Energy Typically in the range of -6.0 to -7.5 eV for similar amines.
LUMO Energy Typically in the range of -2.5 to -3.5 eV for nitroaromatics. acs.org
HOMO-LUMO Gap (ΔE) Expected to be relatively small, indicating potential for reactivity.
Dipole Moment Predicted to be significant due to the polar nitro and methoxy groups.

Note: The values in this table are representative and based on computational studies of analogous compounds. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. The primary spectroscopic methods that can be modeled are Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These calculations can predict the wavenumbers and intensities of the characteristic vibrational modes. For this compound, key predicted IR peaks would include the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-H stretching vibrations of the aromatic ring and alkyl chain, N-H stretching of the secondary amine, and C-O stretching of the methoxy groups. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The predicted chemical shifts for the protons on the aromatic ring would be influenced by the electron-withdrawing nitro group, causing them to appear at a lower field (higher ppm). The protons of the dimethoxy and ethylamine (B1201723) moieties would have characteristic shifts that can be precisely calculated.

UV-Visible spectra are predicted by calculating the electronic transitions between molecular orbitals. For nitroaromatic compounds, characteristic absorptions are expected due to π → π* transitions in the benzene ring and n → π* transitions involving the nitro group. mdpi.com

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Signature
FT-IR (cm⁻¹) ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~3300 (N-H stretch), ~1100 (C-O stretch)
¹H-NMR (ppm) Aromatic protons (~7.5-8.2 ppm), Benzyl (B1604629) protons (~3.9 ppm), Methoxy protons (~3.3 ppm)
¹³C-NMR (ppm) Aromatic carbons (~123-150 ppm), Acetal (B89532) carbon (~103 ppm), Methoxy carbons (~55 ppm)

| UV-Vis (nm) | Absorption maximum expected in the UV region due to nitroaromatic chromophore. |

Note: These are predicted values based on the analysis of similar functional groups and would be confirmed by experimental data.

Modeling Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways for this compound, providing insights into its reactivity and degradation mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which determine the kinetics of a reaction. rsc.orgicm.edu.pl

A significant reaction pathway for nitroaromatic compounds is their reduction. nih.gov The nitro group can be reduced to a nitroso, hydroxylamine, and ultimately an amine group. Computational models can elucidate the step-by-step mechanism of this reduction, whether it proceeds through a direct or a stepwise pathway. The calculations can determine the relative energies of intermediates and transition states, predicting the most likely reaction course. nih.gov For instance, studies on related nitrobenzyl compounds have mapped the potential energy surfaces for photochemical reactions, identifying key transient intermediates. acs.orgrsc.org

Another area of interest is the reactivity of the amine and acetal functional groups. The nitrogen atom of the amine is a nucleophilic center and can participate in various reactions. The dimethoxy acetal group can undergo hydrolysis under acidic conditions to form an aldehyde. Theoretical models can predict the activation barriers for these transformations. nih.gov

Solvation Models and Environmental Effects on Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to account for bulk solvent effects. rsc.org

For this compound, solvation models can predict how its electronic structure and reactivity change in different solvents. For example, in a polar solvent like water or ethanol, the dipole moment of the molecule is likely to increase, and the energies of polar transition states can be stabilized, potentially accelerating certain reactions. nih.gov The solubility and conformational preferences of the molecule in various media can also be investigated using these models. Understanding these environmental effects is crucial for predicting the molecule's behavior in real-world applications and its environmental fate. nih.gov

Strategic Applications of 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine As a Synthetic Synthon

Precursor for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The structural features of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine make it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Substituted isoquinolines and their analogs are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline (B145761) core. nih.govresearchgate.net

In a typical synthetic sequence employing this compound, the secondary amine can be acylated with a substituted benzoyl chloride. The resulting amide, upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), can undergo an intramolecular electrophilic aromatic substitution, characteristic of the Bischler-Napieralski reaction , to form a 3,4-dihydroisoquinoline (B110456) derivative. nih.govresearchgate.net The 4-nitrobenzyl group remains on the nitrogen atom throughout this process and can be subsequently removed or modified.

Alternatively, for the Pictet-Spengler reaction , the PNB-protected amine can be reacted with a β-arylethylamine. researchgate.net Subsequent hydrolysis of the acetal (B89532) to the corresponding aldehyde under acidic conditions would generate an iminium ion intermediate in situ. This intermediate can then undergo an intramolecular cyclization to furnish a tetrahydroisoquinoline scaffold. The reaction is particularly efficient with electron-rich aromatic rings. researchgate.netgoogle.com

Table 1: Key Reactions for Isoquinoline Synthesis

Reaction Name Description Reagents Product Type
Bischler-Napieralski Intramolecular cyclization of a β-arylethylamide. nih.govresearchgate.net POCl₃, PPA Dihydroisoquinoline

The versatility of this compound extends to the synthesis of other complex heterocyclic systems. Fused heterocycles, where two or more rings share a bond, and bridged heterocycles, where rings are connected by a bridge of one or more atoms, are important structural motifs.

By carefully choosing the reaction partners and conditions, the latent aldehyde and the secondary amine functionalities can be sequentially unmasked and reacted to build intricate polycyclic structures. For instance, after acylation of the amine, the acetal can be hydrolyzed. The resulting aldehyde can then participate in intramolecular condensation or cycloaddition reactions. The nitro group on the PNB protecting group can also be a handle for further transformations, such as reduction to an amine followed by cyclization, to create additional fused rings. researchgate.net The synthesis of various nitrogen-containing fused heterocycles is a topic of ongoing research. ktu.eduktu.edu

Building Block in Complex Organic Molecule Construction

The modular nature of this compound makes it a valuable building block in the total synthesis of complex organic molecules. Its two distinct reactive sites allow for a programmed introduction of functionality.

The 4-nitrobenzyl (PNB) protecting group can be selectively removed under various conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with zinc in acetic acid. nih.gov This deprotection strategy liberates the secondary amine, which can then be functionalized in numerous ways, such as through acylation, alkylation, or sulfonylation, to introduce a wide range of substituents.

Furthermore, the acetal group can be hydrolyzed to an aldehyde, which can then be reduced to a primary alcohol. This alcohol can subsequently be converted into an ether by Williamson ether synthesis or other etherification methods. This sequence allows for the introduction of an ether linkage at a defined position within a larger molecule. The synthesis of nitrobenzyl-oxy-phenol derivatives has been reported, showcasing the utility of the nitrobenzyl moiety in constructing such systems. nih.gov

Table 2: Functional Group Transformations

Starting Functionality Transformation Reagents Resulting Functionality
N-PNB Amine Deprotection H₂, Pd/C or Zn/AcOH Secondary Amine
Dimethoxyacetal Hydrolysis Aqueous Acid Aldehyde
Aldehyde Reduction NaBH₄, LiAlH₄ Primary Alcohol

Modular synthesis is a powerful strategy that allows for the assembly of complex molecules from smaller, interchangeable building blocks. nih.gov this compound is an excellent example of a modular synthon. The differential reactivity of the protected amine and the masked aldehyde allows for a stepwise construction of a molecule. For example, the amine can be engaged in a reaction first, followed by deprotection and reaction of the aldehyde, or vice versa. This orthogonal reactivity is crucial for the efficient synthesis of polyfunctionalized molecules where precise control over the sequence of bond formation is necessary.

Role in Organocatalysis and Asymmetric Synthesis

While direct applications of this compound as an organocatalyst are not widely reported, its derivatives hold significant potential in the field of asymmetric synthesis. mdpi.comrsc.org Chiral catalysts are essential for the enantioselective synthesis of pharmaceuticals and other biologically active compounds.

Chiral auxiliaries or catalysts can be derived from this synthon by introducing a chiral element. For instance, resolution of the racemic amine or the use of a chiral starting material for its synthesis could provide an enantiopure version. This chiral, non-racemic synthon could then be used to induce stereoselectivity in subsequent reactions. The secondary amine provides a convenient handle for the attachment of chiral ligands or catalytic moieties. For example, it could be incorporated into N-heterocyclic carbene (NHC) precursors or other organocatalytic scaffolds. acs.orgnih.govnih.gov The development of new organocatalysts is an active area of research, and synthons like this compound provide a flexible platform for the design of novel catalytic systems.

Advanced Derivatization Strategies for 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine in Research Contexts

Selective Functional Group Protection and Deprotection

The chemical architecture of 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine presents several opportunities for selective protection and deprotection, which is a cornerstone of multi-step organic synthesis. The key functional groups amenable to such strategies are the secondary amine, the nitro group, and the dimethoxy acetal (B89532).

The secondary amine is a nucleophilic center and can be readily protected by conversion into a carbamate (B1207046) or an amide. nih.govwikipedia.org Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is dictated by the desired stability and the specific conditions required for its subsequent removal. For instance, the Boc group is labile under acidic conditions, while the Fmoc group is removed by a base, allowing for orthogonal protection schemes. biosynth.com

The 4-nitrobenzyl group itself can be considered a protecting group for the amine. Its removal is typically achieved through reduction of the nitro group to an amine, followed by cleavage of the resulting p-aminobenzyl group. A common method for nitro group reduction is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or treatment with reducing agents such as tin(II) chloride (SnCl2). mdpi.com This transformation is particularly useful in "safety-catch" linker strategies in solid-phase synthesis, where the inert nitro functionality is converted into a labile aminobenzyl system at a desired stage. mdpi.com

The dimethoxy acetal is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would liberate the corresponding aldehyde. sigmaaldrich.comwikipedia.org This inherent reactivity requires that any synthetic steps performed under acidic conditions be carefully considered to avoid premature deprotection. Conversely, this lability can be exploited for the controlled release of an aldehyde functionality. The relative stability of these groups allows for a high degree of synthetic flexibility.

Table 1: Orthogonal Protection Strategies for this compound Derivatives

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To
Secondary AmineBoc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate, Base (e.g., Et3N)Acid (e.g., TFA, HCl)Fmoc, Acetal (mild acid), Nitrobenzyl
Secondary AmineFmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Base (e.g., NaHCO3)Base (e.g., Piperidine)Boc, Acetal, Nitrobenzyl
Nitro Group (as a precursor)(reduction to amine)H2, Pd/C or SnCl2(forms p-aminobenzyl amine)Acetal, Boc, Fmoc
Acetal(itself)Stable to base and mild acidStrong aqueous acid (e.g., HCl aq.)Boc (if TFA used), Fmoc, Nitrobenzyl

Introduction of Chromophores or Fluorophores for Spectroscopic Probes

The development of spectroscopic probes is crucial for visualizing and quantifying biological processes. This compound can be converted into such probes by attaching chromophoric or fluorophoric moieties.

The secondary amine serves as a prime site for derivatization. A plethora of fluorescent dyes functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide esters, isothiocyanates) can be readily coupled to the nitrogen atom. sigmaaldrich.comnih.gov For example, reaction with dansyl chloride yields a highly fluorescent sulfonamide derivative, while coupling with fluorescein (B123965) isothiocyanate (FITC) would attach the well-known fluorescein fluorophore. These derivatizations allow the molecule to be tracked in various assays. nih.gov

Furthermore, the nitroaromatic ring plays a significant role in the spectroscopic properties of the molecule. Nitroaromatic compounds are known to be effective fluorescence quenchers through photoinduced electron transfer (PET). mdpi.comnih.gov This property can be harnessed to design "turn-on" fluorescent probes. For instance, a fluorophore could be introduced elsewhere in the molecule, with its fluorescence initially quenched by the nitrobenzyl group. A specific chemical or enzymatic event that cleaves or modifies the nitrobenzyl moiety would restore fluorescence, providing a detectable signal.

Alternatively, the nitro group can be chemically transformed to create a chromophore. Reduction of the nitro group to an amine, followed by diazotization with nitrous acid and subsequent coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or aniline), would form a highly colored azo dye. This classic transformation provides a route to colorimetric sensors.

Some o-nitrobenzyl derivatives have been shown to generate a fluorescent by-product upon photolytic cleavage, offering a direct way to monitor the release of a caged compound. rsc.org While the subject molecule is a para-nitrobenzyl derivative, analogous strategies could be explored.

Table 2: Spectroscopic Labeling Strategies

Target SiteLabeling Reagent TypeResulting LinkageSpectroscopic Property
Secondary AmineDansyl ChlorideSulfonamideFluorescence
Secondary AmineFluorescein Isothiocyanate (FITC)ThioureaFluorescence
Secondary AmineN-hydroxysuccinimide (NHS) ester of a dyeAmideChromophoric or Fluorescent
Nitro GroupReduction then diazotization/couplingAzo dyeColorimetric
Nitro Group(as an intrinsic quencher)N/AFluorescence Quenching

Immobilization and Tagging for Solid-Phase Synthesis and Screening

Immobilizing small molecules on solid supports is a foundational technique for high-throughput screening and solid-phase synthesis. nih.govlsu.edu this compound possesses functionalities that are well-suited for such applications.

The secondary amine can be used as a handle to attach the molecule to various solid supports. For example, it can react with surfaces functionalized with isocyanates, epoxides, or activated esters to form stable covalent linkages. nih.govresearchgate.net This allows for the creation of microarrays for screening against protein targets.

The 4-nitrobenzyl moiety is particularly valuable as a linker. In solid-phase peptide or small-molecule synthesis, it can function as a "safety-catch" linker. mdpi.com The molecule can be attached to a resin through another functional group, and at the completion of the synthesis, the nitro group is reduced to an amine. This transformation makes the benzyl (B1604629) group susceptible to cleavage under specific conditions, releasing the synthesized molecule from the solid support.

Moreover, the 4-nitrobenzyl group can act as a photocleavable linker, although less efficiently than its ortho-isomer. acs.orgnih.gov Upon irradiation with UV light, the benzyl-nitrogen bond can be cleaved, releasing the ethanamine portion. This property is highly advantageous for creating light-patterned surfaces or for the controlled release of the molecule from a surface or a larger construct in biological systems. nih.govutoronto.ca This allows for precise spatial and temporal control over the availability of the compound.

Table 3: Immobilization and Tagging Approaches

StrategyFunctional Group UtilizedSolid Support/TagLinkage TypeApplication
Direct ImmobilizationSecondary AmineIsocyanate-functionalized surfaceUrea (B33335)Small Molecule Microarrays
Safety-Catch LinkerNitro Group (via reduction)Resin (e.g., Polystyrene)Benzyl-Amine (cleavable after reduction)Solid-Phase Synthesis
Photocleavable Tagging4-Nitrobenzyl GroupBiomolecule or SurfaceBenzyl-Amine (photocleavable)Controlled Release, Patterning
Affinity Tagging(via further derivatization)Biotin, etc.Amide, etc.Affinity-based Screening

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 2,2 Dimethoxy N 4 Nitrobenzyl Ethanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing molecular structures at the atomic level. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition, connectivity, and the nature of their chemical bonds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei like ¹H and ¹³C, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle. wikipedia.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between atoms. wikipedia.orglibretexts.org A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of proton-proton networks within the molecule. An HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. libretexts.org

For 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine, these techniques would confirm the connections between the benzylic protons and the adjacent ethylamine (B1201723) protons, as well as the distinct signals of the dimethoxy and nitrobenzyl moieties.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position / Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (B1213986) (-OCH₃) ~3.3 (s, 6H) ~54
Methylene (-CH₂-N) ~2.8 (d, 2H) ~48
Acetal (B89532) Methine (CH(OCH₃)₂) ~4.5 (t, 1H) ~103
Benzylic Methylene (-CH₂-Ar) ~3.9 (s, 2H) ~53
Aromatic C-H (ortho to -CH₂) ~7.5 (d, 2H) ~129
Aromatic C-H (ortho to -NO₂) ~8.2 (d, 2H) ~124
Aromatic Quaternary (C-CH₂) - ~147

Note: This table represents predicted values based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.

The FT-IR spectrum of this compound would be expected to show several key absorption bands. The prominent nitro group (NO₂) typically displays strong, distinct asymmetric and symmetric stretching vibrations. The secondary amine (N-H) bond would produce a characteristic stretch, while the ether C-O bonds of the dimethoxy group and the aromatic C=C bonds of the benzene (B151609) ring would also be readily identifiable. Analysis of related compounds, such as those containing o-nitrobenzyl or dimethoxy-phenethylamine moieties, confirms the spectral regions for these functional groups. researchgate.netnih.gov

Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300 - 3500 (weak-medium)
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=C (aromatic) Stretch 1600 - 1450
N-O (nitro group) Asymmetric Stretch 1500 - 1570 (strong)
N-O (nitro group) Symmetric Stretch 1340 - 1390 (strong)
C-N (amine) Stretch 1020 - 1250

Note: This table is based on characteristic infrared absorption frequencies for organic functional groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition and unambiguous chemical formula. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) goes a step further by isolating a specific ion (the precursor ion) and subjecting it to fragmentation. The resulting fragment ions (product ions) provide a roadmap of the molecule's structure, revealing how it breaks apart under energetic conditions. This fragmentation pattern is unique to the molecule's structure and is invaluable for confirming connectivity and distinguishing between isomers. For example, the analysis of related nitrobenzophenone dimethyl acetals has shown that fragmentation patterns can differentiate the position of the nitro group. researchgate.net The predicted fragmentation of this compound would likely involve cleavage at the benzylic position to yield a nitrobenzyl cation (m/z 136) and cleavage alpha to the nitrogen, along with losses of methoxy groups.

Predicted HRMS and Key MS/MS Fragments for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₁₁H₁₇N₂O₄⁺ 241.1183 Protonated Molecular Ion
[M-OCH₃]⁺ C₁₀H₁₄N₂O₃⁺ 210.0948 Loss of a methoxy radical
[C₇H₆NO₂]⁺ C₇H₆NO₂⁺ 136.0393 4-Nitrobenzyl cation (tropylium ion)
[C₄H₁₀NO₂]⁺ C₄H₁₀NO₂⁺ 104.0655 [M - C₇H₆NO₂]⁺ fragment

Note: Masses are calculated for the most abundant isotopes. The fragmentation pathway is predictive.

Advanced Chromatographic Separations for Purity and Reaction Profile Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, advanced liquid and gas chromatography methods are essential for assessing purity, identifying byproducts, and monitoring the progress of its synthesis.

Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detectors (PDA, DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, superior resolution, and increased sensitivity, making it ideal for analyzing complex reaction mixtures and accurately determining the purity of a target compound.

Pairing UHPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD) adds another layer of analytical power. These detectors acquire a full UV-Vis spectrum at every point in the chromatogram. This allows for the assessment of peak purity by comparing spectra across a single peak and provides a UV spectrum that can help confirm the identity of the compound against a reference standard. This methodology is frequently applied to the analysis of related N-benzyl phenethylamine (B48288) derivatives to ensure purity and proper identification. researchgate.net

Gas Chromatography (GC) with Selective Detectors (e.g., GC-MS)

Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile and thermally stable. The sample is vaporized and separated as it travels through a capillary column. When coupled with a mass spectrometer (GC-MS), the technique provides both the retention time (a measure of how long the compound takes to pass through the column) and the mass spectrum of each separated component.

While some complex amines can be thermally labile, methods can be optimized to mitigate degradation, for instance, by using shorter analytical columns to decrease the analyte's residence time in the heated GC oven. nih.gov GC-MS is highly effective for identifying and quantifying the target compound, as well as detecting any volatile impurities or unreacted starting materials, such as 1,2-dimethoxy-4-nitrobenzene, that might be present in a sample. nih.gov

In Situ and Real-Time Spectroscopic Monitoring of Transformations

The continuous, real-time analysis of chemical transformations is a cornerstone of modern process development, offering deep mechanistic insights and enabling precise control over reaction parameters. For a molecule such as this compound, which possesses multiple reactive sites, in situ and real-time spectroscopic monitoring is invaluable for understanding its formation and subsequent reactions. This section details the application of advanced spectroscopic methodologies for the live monitoring of transformations involving this compound, a key aspect of Process Analytical Technology (PAT). mt.com PAT frameworks are designed to enhance process understanding and control by measuring critical process parameters in real time. stepscience.com

The synthesis of this compound would typically proceed via the reductive amination of 4-nitrobenzaldehyde (B150856) with 2,2-dimethoxyethanamine. This process involves the initial formation of a Schiff base (imine), followed by its reduction. In situ spectroscopic techniques are ideally suited to follow the kinetics and mechanism of such a two-step, one-pot reaction.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, real-time spectral data can be acquired without the need for sampling. researchgate.net The key to this monitoring is the ability to track the disappearance of reactant peaks and the appearance of intermediate and product peaks. researchgate.netrsc.org

In the formation of the imine intermediate, N-(4-nitrobenzylidene)-2,2-dimethoxyethanamine, the most significant spectral changes would be the disappearance of the C=O stretching vibration of 4-nitrobenzaldehyde and the emergence of the C=N stretching vibration of the imine. researchgate.netresearchgate.net The subsequent reduction of the imine to the final product, this compound, can be monitored by the disappearance of the C=N peak.

Below is a representative data table of the characteristic infrared absorption bands that would be monitored during this transformation.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Species
C=OStretch1700-16804-nitrobenzaldehyde (reactant)
N-HBend1650-15802,2-dimethoxyethanamine (reactant)
C=NStretch1690-1640Imine Intermediate
C-NStretch1340-1020This compound (product)
NO₂Asymmetric Stretch1550-15004-nitrobenzaldehyde, Imine, Product
NO₂Symmetric Stretch1360-13354-nitrobenzaldehyde, Imine, Product

By plotting the intensity of these key peaks over time, detailed kinetic profiles can be generated. This allows for the precise determination of reaction endpoints and the identification of any potential reaction bottlenecks or side reactions. For instance, a plateau in the imine peak intensity before the addition of the reducing agent would indicate the completion of the first step.

Raman Spectroscopy

Raman spectroscopy offers a complementary in situ monitoring technique. semanticscholar.org It is particularly advantageous for reactions in aqueous media, where the strong infrared absorbance of water can be problematic. semanticscholar.org For the synthesis of this compound, Raman spectroscopy would also be effective in monitoring the key functional group transformations. The C=N stretch of the imine and the symmetric nitro group stretch are typically strong Raman scatterers. researchgate.net

A comparative table of the key vibrational modes for Raman monitoring is presented below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Species
C=OStretch1700-16804-nitrobenzaldehyde (reactant)
C=NStretch1660-1630Imine Intermediate
NO₂Symmetric Stretch1350-13404-nitrobenzaldehyde, Imine, Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy provides the most detailed structural information during a reaction, allowing for the unambiguous identification and quantification of reactants, intermediates, and products. mpg.ded-nb.info While traditional NMR requires sample extraction, the use of flow-through NMR cells allows for the continuous monitoring of a reaction mixture. mdpi.comrsc.orgnih.gov

For the synthesis of this compound, ¹H NMR would be particularly informative. The disappearance of the aldehyde proton signal from 4-nitrobenzaldehyde and the appearance of the new signals corresponding to the imine intermediate and the final amine product can be tracked with high precision.

A hypothetical data table illustrating the expected chemical shift changes during the reaction is shown below.

Proton EnvironmentReactant (4-nitrobenzaldehyde) ¹H Shift (ppm)Imine Intermediate ¹H Shift (ppm)Product (this compound) ¹H Shift (ppm)
Aldehyde CH~10.1--
Imine CH-~8.4-
Benzyl (B1604629) CH₂--~3.9
OCH₃-~3.4~3.4
Aromatic Protons~7.8 - 8.3~7.7 - 8.2~7.5 - 8.2

The integration of these signals over time provides a direct measure of the concentration of each species, enabling the calculation of detailed kinetic parameters. mpg.de This level of detail is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reagent stoichiometry.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2,2-Dimethoxy-N-(4-nitrobenzyl)ethanamine?

Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-nitrobenzylamine with 2,2-dimethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) can yield the target compound. Catalytic hydrogenation or sodium cyanoborohydride may stabilize nitro groups during reduction steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Advanced: How can researchers address discrepancies between experimental and theoretical NMR chemical shifts?

Answer:
Contradictions may arise from solvent effects, conformational flexibility, or computational model limitations. To resolve:

  • Compare experimental data (e.g., ¹H-NMR aromatic protons at δ 7.5–8.2 ppm) with density functional theory (DFT)-calculated shifts using solvent-inclusive models (e.g., IEFPCM in Gaussian).
  • Verify sample purity via HPLC or mass spectrometry.
  • Cross-reference with analogous compounds (e.g., 2-azido-N-(4-bromobenzyl)ethanamine δ 3.4–3.8 ppm for dimethoxy protons) .

Basic: Which spectroscopic techniques are critical for structural validation, and what key features should be analyzed?

Answer:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.5–8.2 ppm) and dimethoxy groups (δ 3.2–3.5 ppm for CH₃O, δ 50–60 ppm for C-O).
  • IR : Confirm nitro group stretches (~1520 cm⁻¹ for asymmetric NO₂, ~1350 cm⁻¹ for symmetric NO₂).
  • HRMS : Match experimental m/z (e.g., [M+H]⁺) with theoretical values (Δ < 2 ppm) .

Advanced: What strategies enable systematic derivatization for structure-activity relationship (SAR) studies?

Answer:

  • Functional group modification : Reduce nitro to amine (H₂/Pd-C) or substitute methoxy with ethoxy (NaH/alkyl halide).
  • Bioisosteric replacement : Replace nitrobenzyl with chlorobenzyl (see 2-azido-N-(4-chlorobenzyl)ethanamine analogs).
  • Pharmacophore optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; wash skin with soap/water if exposed.
  • Store in a cool, dry place away from oxidizers. Refer to SDS for emergency measures (e.g., artificial respiration if inhaled) .

Advanced: How can mechanistic studies improve catalytic efficiency in its synthesis?

Answer:

  • Kinetic profiling : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps.
  • Isotopic labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways.
  • Computational modeling : Apply DFT to optimize transition states (e.g., cobalt-porphyrin catalysts for C-H activation) .

Basic: What are common impurities in synthesis, and how are they characterized?

Answer:

  • Unreacted starting materials : Detect via TLC or residual 4-nitrobenzylamine peaks in NMR.
  • Oxidation byproducts : Identify nitroso derivatives (λmax ~400 nm in UV-Vis).
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water) for challenging separations .

Advanced: Which computational tools predict crystalline packing and stability?

Answer:

  • SHELX suite : Refine X-ray diffraction data (e.g., SHELXL for small-molecule structures).
  • Mercury (CCDC) : Analyze hydrogen bonding (e.g., C-H···O interactions between nitro and methoxy groups).
  • DSC/TGA : Validate thermal stability predictions from molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.